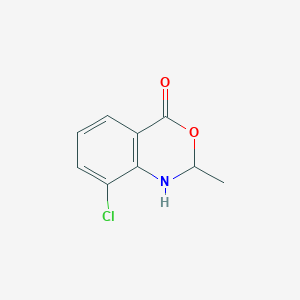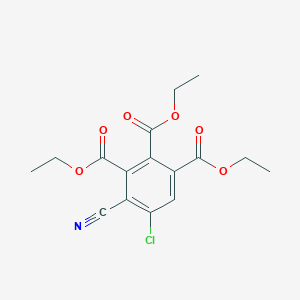
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H16ClNO6 It is characterized by the presence of three ester groups, a chlorine atom, and a cyano group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate typically involves the esterification of 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzene derivatives with various functional groups.
Hydrolysis: The major products are 5-chloro-4-cyanobenzene-1,2,3-tricarboxylic acid and ethanol.
Reduction: The primary product is 5-chloro-4-aminobenzene-1,2,3-tricarboxylate.
Aplicaciones Científicas De Investigación
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis to release carboxylic acids. These reactions can modulate biological pathways and affect cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Triethyl 5-chloro-4-nitrobenzene-1,2,3-tricarboxylate: Similar structure but with a nitro group instead of a cyano group.
Triethyl 5-bromo-4-cyanobenzene-1,2,3-tricarboxylate: Similar structure but with a bromine atom instead of a chlorine atom.
Triethyl 5-chloro-4-methylbenzene-1,2,3-tricarboxylate: Similar structure but with a methyl group instead of a cyano group.
Uniqueness
Triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential applications compared to its analogs. The combination of ester, chlorine, and cyano groups makes it a versatile compound for various chemical transformations and research applications.
Propiedades
Número CAS |
918402-81-0 |
|---|---|
Fórmula molecular |
C16H16ClNO6 |
Peso molecular |
353.75 g/mol |
Nombre IUPAC |
triethyl 5-chloro-4-cyanobenzene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C16H16ClNO6/c1-4-22-14(19)9-7-11(17)10(8-18)13(16(21)24-6-3)12(9)15(20)23-5-2/h7H,4-6H2,1-3H3 |
Clave InChI |
AGWQJOKEGPQGOC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(C(=C1C(=O)OCC)C(=O)OCC)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


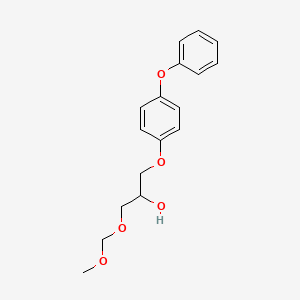

![N-[4-({2-[(Pyridin-3-yl)oxy]phenyl}sulfamoyl)phenyl]acetamide](/img/structure/B14208349.png)

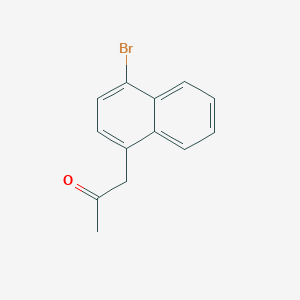
![Methyl 6-[(2-methoxyethoxy)methoxy]hex-2-ynoate](/img/structure/B14208375.png)
![2-[(2-{[4-(Hydroxymethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14208383.png)
![2-[(3-Acetylphenyl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B14208394.png)
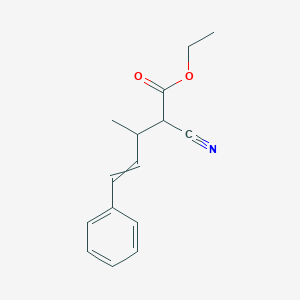

![Piperidine, 1-[(3-chlorophenyl)sulfonyl]-4-[2-(trifluoromethyl)phenoxy]-](/img/structure/B14208413.png)

![N-[(6R)-4,6-Dimethyldodecanoyl]-L-tyrosine](/img/structure/B14208416.png)
